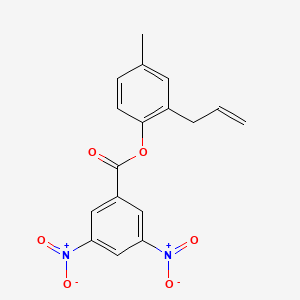
2,2'-(o-Chlorobenzylidenediimino)dithiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(o-Chlorobenzylidenediimino)dithiazole is a heterocyclic compound that belongs to the dithiazole family It is characterized by the presence of sulfur and nitrogen atoms in its ring structure, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(o-Chlorobenzylidenediimino)dithiazole typically involves the reaction of o-chlorobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the dithiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 2,2’-(o-Chlorobenzylidenediimino)dithiazole are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(o-Chlorobenzylidenediimino)dithiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiazole ring to its corresponding dihydro derivative.
Substitution: The chlorine atom in the o-chlorobenzylidene moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted dithiazoles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,2’-(o-Chlorobenzylidenediimino)dithiazole is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to the observed biological activities, such as antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dithia-3,5-diazoles: These compounds have a similar ring structure but differ in the arrangement of sulfur and nitrogen atoms.
1,3-Dithia-2,5-diazoles: Another class of dithiazole compounds with different sulfur and nitrogen arrangements.
Uniqueness
2,2’-(o-Chlorobenzylidenediimino)dithiazole is unique due to the presence of the o-chlorobenzylidene moiety, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
35107-86-9 |
|---|---|
Fórmula molecular |
C13H11ClN4S2 |
Peso molecular |
322.8 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-N,N'-bis(1,3-thiazol-2-yl)methanediamine |
InChI |
InChI=1S/C13H11ClN4S2/c14-10-4-2-1-3-9(10)11(17-12-15-5-7-19-12)18-13-16-6-8-20-13/h1-8,11H,(H,15,17)(H,16,18) |
Clave InChI |
WTZRJVKVLMUZMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(NC2=NC=CS2)NC3=NC=CS3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)




![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)




![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)


